molecular formula C10H11NO4 B8480885 2,4,6-Trimethoxyphenyl isocyanate

2,4,6-Trimethoxyphenyl isocyanate

Cat. No.: B8480885
M. Wt: 209.20 g/mol
InChI Key: AGLWLXYDTLVWKM-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxyphenyl isocyanate is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2-isocyanato-1,3,5-trimethoxybenzene

InChI

InChI=1S/C10H11NO4/c1-13-7-4-8(14-2)10(11-6-12)9(5-7)15-3/h4-5H,1-3H3

InChI Key

AGLWLXYDTLVWKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)N=C=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 2,4,6-trimethoxyaniline hydrochloride (71.1 g, 0.324 mol) in a 12.5% wt/wt solution (540 mL) of phosgene in toluene was heated (95° C.) for 3 hours. Additional phosgene solution (2×270 mL) was added every hour. The mixture was allowed to cool and stirred under house vacuum for 2 days. The mixture was rotoevaporated to a solid. The solid was triturated with ether (450 mL), filtered, and the filtrate rotoevaporated to give a purple amorphous solid; yield 66.9 g (99%); mp 67°-70° C.
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71.1 g
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reactant
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540 mL
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Synthesis routes and methods II

Procedure details

A suspension of 2,4,6-trimethoxyaniline (71.1 g, 0.324 mol) in a 12.5% wt/wt solution (540 mL) of phosgene in toluene was heated on a steam bath with periodic swirling for 3 hours. Additional phosgene in toluene solution (2×270 mL) was added after 1 and 2 hours. The suspension was allowed to cool, placed under house vacuum, and stirred for 2.5 days. The mixture was rotoevaporated to a dark purple solid. The residue was dissolved in ether (450 mL), filtered, rotoevaporated, and dried in vacuo to give a purple amorphous solid; yield 66.9 g (98.7%), mp 67°-70° C.
Quantity
71.1 g
Type
reactant
Reaction Step One
[Compound]
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wt/wt solution
Quantity
540 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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0 (± 1) mol
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reactant
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270 mL
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solvent
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450 mL
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solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a heated solution (70° C.) of phosgene in toluene (12.5% solution, 230 ML, 2.5 eq), 2,4,6-trimethoxyaniline (25.0 g, 0.113 mol) was added portionwise. The reaction mixture was heated to reflux for 4 hours and then stirred at room temperature for 16 hours. The reaction mixture then concentrated in vacuo. The residue was rinsed two times with ether and concentrated in vacuo. Ether was again added to the residue and cooled in an ice bath for 2 hours. The solid was filtered, rinsed with ether, and oven-dried to yield the desired product.
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25 g
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Synthesis routes and methods V

Procedure details

A suspension of 2,4,6-trimethoxyaniline hydrochloride (71.1 g, 0.324 mol) in a 12.5% wt/wt. solution (540 mL) of phosgene in toluene was heated (95° C.) for 3 hours. Additional phosgene solution (2×270 mL) was added every hour. The mixture was allowed to cool and stirred under house vacuum for 2 days. The mixture was rotoevaporated to a solid. The solid was triturated with ether (450 mL), filtered, and the filtrate rotoevaporated to give a purple amorphous solid; yield 66.9 g (99%); mp 67°-70° C.
Quantity
71.1 g
Type
reactant
Reaction Step One
Quantity
540 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
270 mL
Type
reactant
Reaction Step Three

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